

# Application Notes and Protocols for the Characterization of 2-Thiomorpholinoacetic Acid

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## Compound of Interest

Compound Name: 2-Thiomorpholinoacetic acid

Cat. No.: B1319115

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These application notes provide detailed methodologies for the analytical characterization of **2-Thiomorpholinoacetic acid**, a heterocyclic compound of interest in pharmaceutical research and development. The following protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure the identity, purity, and structural integrity of this molecule.

## High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of **2-Thiomorpholinoacetic acid** and for quantifying it in various sample matrices. A reversed-phase HPLC method is generally suitable for this compound.

### Experimental Protocol: Reversed-Phase HPLC

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase:

- Solvent A: 0.1% Formic Acid in Water
- Solvent B: 0.1% Acetonitrile
- Gradient Elution: A gradient elution is recommended to ensure the separation of the main analyte from potential impurities with different polarities.

Time (minutes)	% Solvent A	% Solvent B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5
30.0	95	5

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
- Sample Preparation: Dissolve the **2-Thiomorpholinoacetic acid** sample in a mixture of water and acetonitrile (e.g., 1:1 v/v) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

## Data Presentation: Quantitative Analysis

The following table summarizes the expected performance characteristics of the HPLC method for the analysis of **2-Thiomorpholinoacetic acid**.

Parameter	Expected Value
Retention Time (tR)	8.5 ± 0.5 min
Linearity (R <sup>2</sup> )	> 0.999
Limit of Detection (LOD)	~ 0.1 µg/mL
Limit of Quantification (LOQ)	~ 0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

## Mass Spectrometry (MS) for Identity Confirmation and Mass Determination

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of **2-Thiomorpholinoacetic acid**. Electrospray ionization (ESI) is a suitable ionization technique for this compound.

### Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- **LC System:** An HPLC or UHPLC system coupled to a mass spectrometer. The HPLC conditions can be similar to those described in the HPLC section.
- **Mass Spectrometer:** A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- **Ionization Source:** Electrospray Ionization (ESI), positive ion mode.
- **Mass Range:** m/z 50 - 500
- **Capillary Voltage:** 3.5 kV
- **Cone Voltage:** 30 V
- **Source Temperature:** 120 °C

- Desolvation Temperature: 350 °C
- Data Acquisition: Full scan mode for mass confirmation and tandem MS (MS/MS) mode for structural fragmentation analysis.

## Data Presentation: Mass Spectrometry Data

Parameter	Expected Value
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub> S
Exact Mass	161.0510
Measured Mass [M+H] <sup>+</sup>	162.0583
Key Fragmentation Ions (MS/MS)	m/z 116.0474, 88.0525

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of **2-Thiomorpholinoacetic acid** by providing detailed information about the chemical environment of each proton and carbon atom.

### Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>) or Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single pulse experiment.
  - Number of Scans: 16-64
  - Relaxation Delay: 1-2 seconds

- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Relaxation Delay: 2 seconds

## Data Presentation: NMR Spectral Data

$^1\text{H}$  NMR (400 MHz, DMSO- $\text{d}_6$ ,  $\delta$  in ppm):

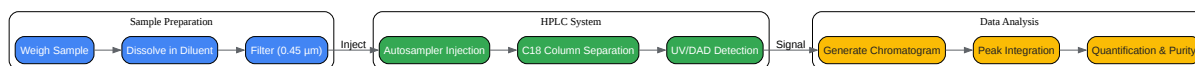
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.40	s	2H	-CH <sub>2</sub> -COOH
~2.90	t	4H	-N-CH <sub>2</sub> -
~2.70	t	4H	-S-CH <sub>2</sub> -

$^{13}\text{C}$  NMR (100 MHz, DMSO- $\text{d}_6$ ,  $\delta$  in ppm):

Chemical Shift (ppm)	Assignment
~172.0	-COOH
~58.0	-CH <sub>2</sub> -COOH
~52.0	-N-CH <sub>2</sub> -
~28.0	-S-CH <sub>2</sub> -

## Visualizations

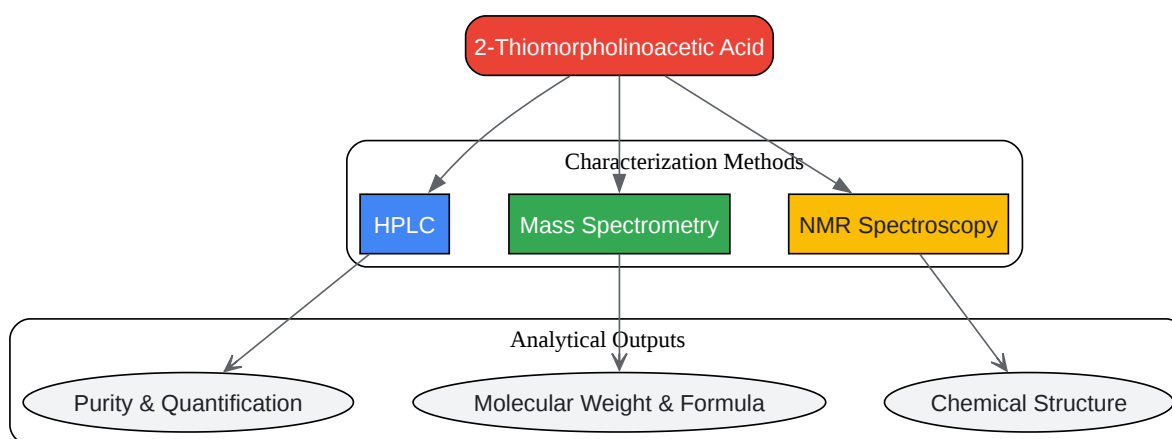
## Experimental Workflow for HPLC Analysis



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Caption: Workflow for HPLC analysis of **2-Thiomorpholinoacetic acid**.

## Logical Relationship of Analytical Techniques



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